![molecular formula C14H20N2 B1511995 Cyclohexanamine, 2-(1,3-dihydro-2H-isoindol-2-yl)-, (1R,2R)- CAS No. 620960-38-5](/img/structure/B1511995.png)
Cyclohexanamine, 2-(1,3-dihydro-2H-isoindol-2-yl)-, (1R,2R)-
Overview
Description
“Cyclohexanamine, 2-(1,3-dihydro-2H-isoindol-2-yl)-, (1R,2R)-” is a chemical compound with the CAS number 620960-38-5 . It’s offered by several suppliers, including Benchchem and ChemNet .
Physical And Chemical Properties Analysis
While the CAS number and chemical name are provided , specific physical and chemical properties are not detailed in the sources I found.Scientific Research Applications
Isolation of Enantiomers
A study by Furegati and Nocito (2017) described a crystallization method for isolating a single enantiomer from a racemic mixture of cyclohexanamine derivatives, highlighting its potential for creating pure stereoisomeric forms necessary for specific scientific and pharmaceutical applications. This method allows for the selective isolation of enantiomers from a mixture, which is crucial in the development of drugs with targeted effects and minimal side effects (Furegati & Nocito, 2017).
Neuropeptide Y Y1 Receptor Antagonists
Cyclohexanamine derivatives were designed and synthesized as potent and selective human neuropeptide Y Y1 receptor antagonists by Cho et al. (2009). The modification of a high-throughput screening hit led to the identification of a compound with significant activity, showcasing the therapeutic potential of cyclohexanamine derivatives in treating conditions related to the neuropeptide Y system, such as obesity and anxiety (Cho et al., 2009).
Crystal Packing Interactions
Lai, Mohr, and Tiekink (2006) explored the importance of various intermolecular interactions in the crystal packing of cyclohexanamine derivatives, revealing how these interactions can influence the stability and properties of the crystalline forms. This research is vital for understanding and predicting the behavior of these compounds in solid-state forms, which is essential for pharmaceutical formulation and material science (Lai, Mohr, & Tiekink, 2006).
Antiviral Activities
Mibu et al. (2008) synthesized N-carbamoyl and N-acyl diamine derivatives of cyclohexanamine and evaluated their antiviral activity against herpes simplex virus type 1 (HSV-1). This study highlights the potential of cyclohexanamine derivatives as a basis for developing new antiviral agents, providing a pathway for the creation of effective treatments for viral infections (Mibu et al., 2008).
Safety and Hazards
properties
IUPAC Name |
(1R,2R)-2-(1,3-dihydroisoindol-2-yl)cyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-13-7-3-4-8-14(13)16-9-11-5-1-2-6-12(11)10-16/h1-2,5-6,13-14H,3-4,7-10,15H2/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGOXXJPGYALOO-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N2CC3=CC=CC=C3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N2CC3=CC=CC=C3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70739496 | |
Record name | (1R,2R)-2-(1,3-Dihydro-2H-isoindol-2-yl)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70739496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanamine, 2-(1,3-dihydro-2H-isoindol-2-yl)-, (1R,2R)- | |
CAS RN |
620960-38-5 | |
Record name | (1R,2R)-2-(1,3-Dihydro-2H-isoindol-2-yl)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70739496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.